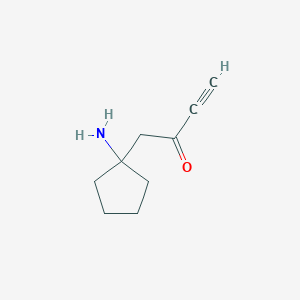
1-(1-Aminocyclopentyl)but-3-yn-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Aminocyclopentyl)but-3-yn-2-one is a chemical compound with the molecular formula C₉H₁₃NO It is characterized by the presence of an aminocyclopentyl group attached to a butynone backbone
Méthodes De Préparation
The synthesis of 1-(1-Aminocyclopentyl)but-3-yn-2-one typically involves the reaction of cyclopentanone with propargylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as column chromatography to isolate the pure compound .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
1-(1-Aminocyclopentyl)but-3-yn-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aminocyclopentyl group, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-(1-Aminocyclopentyl)but-3-yn-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its effects and potential therapeutic applications.
Medicine: Preliminary studies suggest that this compound may have pharmacological properties, making it a candidate for drug development. Its effects on specific molecular targets are of particular interest.
Mécanisme D'action
The mechanism of action of 1-(1-Aminocyclopentyl)but-3-yn-2-one involves its interaction with specific molecular targets. The aminocyclopentyl group is believed to play a crucial role in binding to these targets, leading to various biochemical effects. The exact pathways and targets involved are still under investigation, but studies suggest that the compound may modulate enzyme activity or interact with receptor proteins .
Comparaison Avec Des Composés Similaires
1-(1-Aminocyclopentyl)but-3-yn-2-one can be compared with similar compounds such as 1-(2-Aminocyclopentyl)but-3-yn-1-one. While both compounds share a similar core structure, the position of the amino group differs, leading to variations in their chemical properties and reactivity. This uniqueness makes this compound a valuable compound for specific applications where its structural features are advantageous .
Similar compounds include:
- 1-(2-Aminocyclopentyl)but-3-yn-1-one
- 1-(1-Aminocyclopentyl)but-3-yn-1-one
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
1-(1-aminocyclopentyl)but-3-yn-2-one |
InChI |
InChI=1S/C9H13NO/c1-2-8(11)7-9(10)5-3-4-6-9/h1H,3-7,10H2 |
Clé InChI |
BRTOGIOQOAOLAM-UHFFFAOYSA-N |
SMILES canonique |
C#CC(=O)CC1(CCCC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


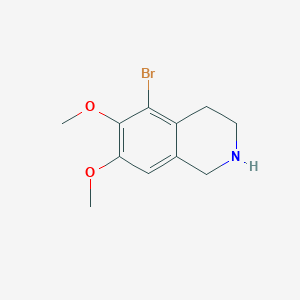
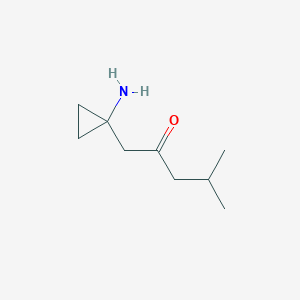
![Tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13172683.png)
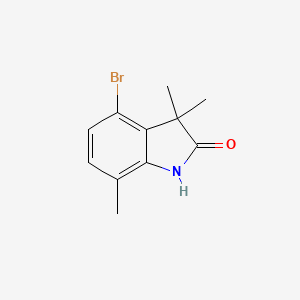
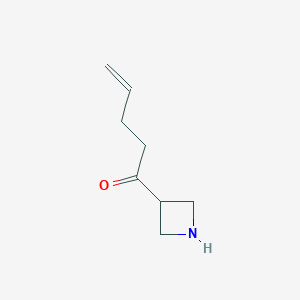
![(2S)-2-[3-Sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B13172701.png)
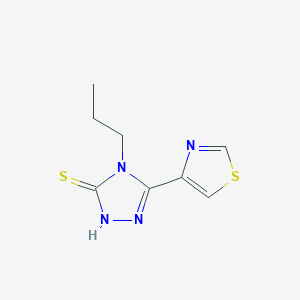
![5-[(2-Methylphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13172710.png)
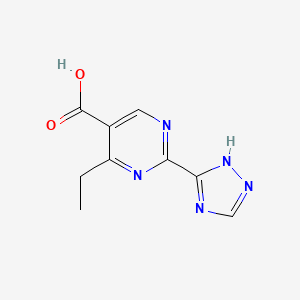
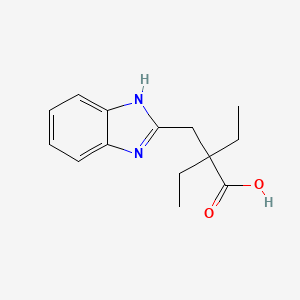
![3-{[(Pyridin-3-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13172759.png)
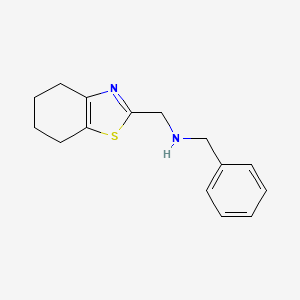

![5-Amino-1-[(benzyloxy)methyl]-6-methyl-1,2-dihydropyridin-2-one](/img/structure/B13172770.png)
